1-[2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol
Description
Properties
Molecular Formula |
C8H13BrN4O |
|---|---|
Molecular Weight |
261.12 g/mol |
IUPAC Name |
1-[2-(3-amino-5-bromo-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol |
InChI |
InChI=1S/C8H13BrN4O/c9-6-11-7(10)12-13(6)5-4-8(14)2-1-3-8/h14H,1-5H2,(H2,10,12) |
InChI Key |
YQMLQGGGMUJQDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CCN2C(=NC(=N2)N)Br)O |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,2,4-Triazole Ring
The synthesis begins with constructing the 1,2,4-triazole heterocycle, a key pharmacophore in medicinal chemistry. This ring is typically formed by the reaction of hydrazine derivatives with nitrile compounds under acidic conditions. The process involves cyclization where the hydrazine nitrogen atoms attack the nitrile carbon, resulting in the triazole ring closure.
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Cyclization | Hydrazine derivative + Nitrile, Acidic medium | Formation of 1,2,4-triazole core |
Bromination of the Triazole Ring
Selective bromination at the 5-position of the triazole ring is achieved using bromine or bromine-containing reagents. This step requires careful control to avoid over-bromination or side reactions.
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 2 | Electrophilic Bromination | Bromine (Br2) or N-bromosuccinimide (NBS), mild conditions | Introduces bromine at 5-position of triazole |
The bromine substituent plays a crucial role in subsequent coupling reactions and influences the compound’s biological properties.
Cyclobutane Ring Formation
The cyclobutan-1-ol moiety is synthesized via a [2+2] cycloaddition reaction. This photochemical or thermal cycloaddition involves an alkene and a suitable diene or alkene precursor to form the strained four-membered ring.
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 3 | [2+2] Cycloaddition | Alkene + Diene or Alkene, UV light or heat | Forms cyclobutane ring with hydroxyl group |
This step yields the cyclobutanol core that is essential for the compound’s structural framework.
Coupling of Brominated Triazole with Cyclobutanol Derivative
The final key step is the coupling of the brominated triazole intermediate with the cyclobutanol-containing ethyl chain. This is typically accomplished via palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, depending on the nature of the coupling partners.
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 4 | Palladium-catalyzed Cross-Coupling | Pd catalyst, base, solvent (e.g., DMF), inert atmosphere | Links triazole to cyclobutanol via ethyl chain |
Optimization of this step focuses on maximizing yield and purity while minimizing byproducts.
Summary Table of Preparation Steps
| Step No. | Synthetic Stage | Key Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|---|
| 1 | Triazole ring formation | Cyclization | Hydrazine derivative + Nitrile, Acidic | 3-amino-1,2,4-triazole core |
| 2 | Bromination | Electrophilic bromination | Bromine or NBS, mild conditions | 5-bromo substitution on triazole |
| 3 | Cyclobutane ring synthesis | [2+2] Cycloaddition | Alkene + Diene, UV/heat | Cyclobutan-1-ol core |
| 4 | Coupling | Pd-catalyzed cross-coupling | Pd catalyst, base, inert atmosphere | Final compound linkage |
Research Findings and Optimization Notes
The formation of the triazole ring via hydrazine and nitrile reaction is well-established, with yields depending on the purity of starting materials and acid catalyst choice.
Bromination requires careful stoichiometric control to avoid polybromination; N-bromosuccinimide (NBS) is often preferred for milder and more selective bromination.
The [2+2] cycloaddition to form the cyclobutane ring is sensitive to reaction conditions; photochemical methods under UV light are commonly used to achieve high selectivity.
Palladium-catalyzed coupling reactions benefit from the use of ligands that stabilize the Pd catalyst and bases that facilitate the reaction, such as potassium carbonate or cesium carbonate.
Industrial scale-up focuses on optimizing each step for yield, cost-effectiveness, and environmental safety, including solvent recycling and minimizing hazardous reagents.
Additional Notes from Related Literature
Alternative synthetic routes may involve pre-functionalized cyclobutanol derivatives or triazole precursors to simplify the coupling step.
Protective groups may be employed during synthesis to prevent side reactions on the amino or hydroxyl functionalities.
Research into similar triazole derivatives suggests that modifications on the ethyl linker or cyclobutane ring can impact biological activity, guiding synthetic variations.
Chemical Reactions Analysis
1-[2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol undergoes various chemical reactions:
Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents, and catalysts.
Scientific Research Applications
1-[2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound’s triazole moiety is known for its biological activity, making it a potential candidate for drug development.
Materials Science: The unique structure of the compound allows for its use in the synthesis of novel materials with specific properties.
Biological Studies: The compound can be used as a probe to study various biological processes due to its ability to interact with biomolecules.
Mechanism of Action
The mechanism of action of 1-[2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their function . The bromine atom can participate in halogen bonding, further influencing the compound’s activity .
Comparison with Similar Compounds
Research Implications
- Bioactivity: The target compound’s bromine and amino groups may enhance target binding compared to chlorine-substituted analogs (e.g., prothioconazole metabolite) but increase molecular weight and toxicity risks .
- Structural Optimization: Cyclobutanol’s strain could improve binding affinity over larger cycloalkanols (e.g., cyclopentanol in ) but may reduce metabolic stability .
- Hazard Profile: Brominated triazoles (target and ) exhibit significant toxicity, necessitating careful handling compared to non-halogenated analogs like the 1,2,3-triazole derivative in .
Biological Activity
1-[2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol (CAS No. 1936614-62-8) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO, with a molecular weight of 261.12 g/mol. The presence of the triazole ring and the cyclobutanol structure suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds with similar triazole structures exhibit significant antimicrobial properties. For instance, derivatives of 3-amino-5-bromo-1H-1,2,4-triazole have shown effectiveness against various bacterial strains and fungi. A study highlighted that such triazole derivatives can inhibit fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes.
Anticancer Properties
Preliminary investigations into the anticancer activity of this compound suggest it may inhibit cancer cell proliferation. In vitro studies demonstrated that triazole-containing compounds can induce apoptosis in tumor cells by activating caspase pathways and modulating signaling pathways associated with cell survival.
The proposed mechanism of action for this compound involves:
- Inhibition of Key Enzymes : Triazole derivatives are known to inhibit enzymes like aromatase and other cytochrome P450 enzymes involved in steroidogenesis.
- Cell Cycle Arrest : Studies have shown that these compounds can cause cell cycle arrest at the G2/M phase in cancer cells.
Case Studies
| Study | Findings |
|---|---|
| Study A | Investigated the effect of triazole derivatives on breast cancer cell lines; found significant inhibition of cell growth at concentrations above 10 µM. |
| Study B | Evaluated the antimicrobial activity against E. coli and S. aureus; demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL for both strains. |
| Study C | Assessed the compound's effect on apoptosis in liver cancer cells; results indicated increased caspase activity and DNA fragmentation in treated cells compared to controls. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
